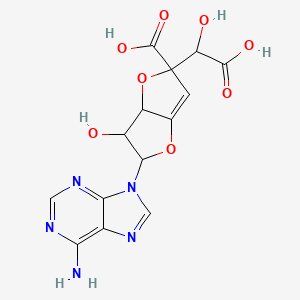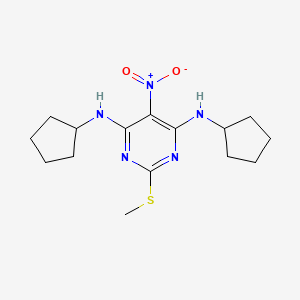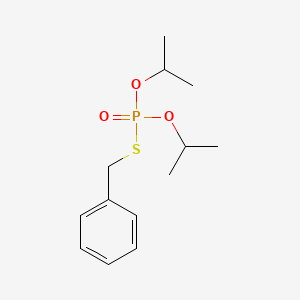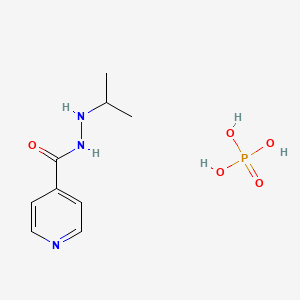
Isocyclosporin A
概要
説明
Isocyclosporin A is a cyclodepsipeptide . It is an isomer of cyclosporin A that forms upon acid hydrolysis or upon ionization during mass spectrometry . The molecular formula of this compound is C62H111N11O12 .
Synthesis Analysis
The synthesis of this compound involves complex processes. The kinetics of isomerization of cyclosporin A to this compound were studied in various nonaqueous solvents as a function of temperature and added methanesulfonic acid . The rate of isomerization was found to be acid-catalyzed over the acid concentration range studied .Molecular Structure Analysis
The molecular structure of this compound is complex. Conformer generation is disallowed due to too many atoms and too many undefined stereo centers . More detailed information about the molecular structure can be found in the paper titled "Crystal Structure and Packing of this compound" .Chemical Reactions Analysis
The chemical reactivity of O-acetyl-cyclosporin A was examined to probe the governing mechanism for the isomerization of cyclosporin A. Under identical conditions, O-acetyl-cyclosporin A showed a much greater chemical stability than cyclosporin A, consistent with a mechanism involving the hydroxyoxazolidine intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-described by simple structural metrics . More research is needed to fully understand these properties.科学的研究の応用
Prodrug Potential
Isocyclosporin A (isoCyA) has been studied for its kinetics of degradation in aqueous solutions and human plasma, revealing a quantitative conversion to cyclosporin A (CyA) through intramolecular aminolysis. This conversion suggests isoCyA as a potential prodrug derivative of CyA, aimed at improving the delivery characteristics of the parent drug. Such a mechanism involves a pH-dependent transformation that is more efficient in physiological conditions, indicating its utility in enhancing CyA availability and potentially its therapeutic efficacy without altering its pharmacological profile (Bundgaard & Friis, 1992).
Analytical Method Development for Cyclosporin A and its Impurities
Research into the development and validation of High-Performance Liquid Chromatography (HPLC) methods for determining Cyclosporin A (CyA) and its impurities, including this compound, has contributed significantly to quality control in pharmaceutical formulations. This analytical method ensures the accurate evaluation of CyA degradation products and related compounds, critical for maintaining the efficacy and safety of immunosuppressant drugs like Neoral and its generic versions. Such advancements in analytical techniques underscore the importance of precise measurement and control of this compound levels in drug formulations, contributing to the reliability and therapeutic consistency of cyclosporin A-based treatments (Bonifácio et al., 2009).
Isomerization and Identification Techniques
The phenomenon of isomerization to non-active isocyclosporin under acidic conditions and the subsequent challenges in mass spectrometry (MS) analysis due to rapid conversion have led to the development of methods to distinguish between cyclosporin A and this compound. Techniques involving collision-induced dissociation of doubly protonated species have been employed to suppress the N→O acyl shift, facilitating the unambiguous analysis of cyclosporin and isocyclosporin. This methodological advancement aids in the precise identification of these compounds, which is crucial for ensuring the proper use and effectiveness of cyclosporin A in clinical settings (Baranova et al., 2021).
作用機序
Target of Action
Isocyclosporin A is a rearranged degradation product of Cyclosporin A . Cyclosporin A is known to bind to the receptor cyclophilin-1 inside cells . This interaction forms a complex known as cyclosporine-cyclophilin . The primary role of this complex is to inhibit T cell activation , which is crucial in transplantation surgery and the treatment of various inflammatory and autoimmune conditions .
Mode of Action
The cyclosporine-cyclophilin complex inhibits calcineurin , which in turn stops the dephosphorylation and the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors . This inhibition prevents the transcription of interleukin-2, a cytokine responsible for the proliferation of T-lymphocytes, thus suppressing the immune response .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those affected by Cyclosporin A due to their structural similarity. Cyclosporin A primarily affects the calcineurin pathway . By inhibiting calcineurin, it prevents the activation of NF-AT transcription factors, thereby suppressing the production of interleukin-2 and the subsequent proliferation of T-lymphocytes .
Pharmacokinetics
Cyclosporin a, from which this compound is derived, is known for its superb bioavailability due to its conformational variability . It is absorbed slowly and incompletely, predominantly in the upper part of the small intestine . The absorption half-life measured ranged from 0.5 to 2 hours .
Result of Action
Given its structural similarity to cyclosporin a, it can be inferred that this compound may also suppress the immune response by inhibiting t cell activation . This makes it potentially useful in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in protic solutions, isomerization occurs over several hours, contributing significantly to the degradation of Cyclosporin A to this compound . This rearrangement has also been observed in the gas phase, specifically on a millisecond time scale when analyzing singly protonated molecules of Cyclosporin A with an ion trap or quadrupole mass analyzers .
Safety and Hazards
将来の方向性
Cyclosporins, including Isocyclosporin A, are natural or synthetic undecapeptides with a wide range of actual and potential pharmaceutical applications . Future research could focus on the conformation-dependent permeability of cyclosporins and similar compounds . Current knowledge gaps in the literature and recommendations regarding future avenues of exploration are discussed in the paper titled "Cyclosporin Structure and Permeability: From A to Z and Beyond" .
生化学分析
Biochemical Properties
Isocyclosporin A plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cyclophilin, a peptidyl-prolyl cis-trans isomerase, forming a complex that inhibits calcineurin . This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells, thereby suppressing T-cell activation and proliferation. Additionally, this compound exhibits antifungal, antiparasitic, and anti-inflammatory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In T-cells, this compound inhibits the activation of nuclear factor of activated T-cells, leading to reduced production of interleukin-2 and other cytokines . This results in the suppression of immune responses, making this compound valuable in preventing graft rejection during transplantation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cyclophilin. The this compound-cyclophilin complex inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase . This inhibition prevents the dephosphorylation and subsequent activation of nuclear factor of activated T-cells, thereby blocking the transcription of genes involved in T-cell activation . Additionally, this compound may undergo conformational changes that enhance its binding affinity to cyclophilin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound isomerizes from cyclosporin A in protic solutions over several hours, contributing to the degradation of cyclosporin A . This rearrangement can be influenced by factors such as pH, solvent composition, and temperature . Long-term effects on cellular function include sustained immunosuppression and potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits immunomodulatory properties, affecting CD8+ T lymphocyte activation and autoimmune diseases . Higher doses may lead to toxic or adverse effects, including nephrotoxicity and hepatotoxicity . Threshold effects observed in studies indicate that careful dosage management is crucial to minimize adverse effects while maintaining therapeutic efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . It is primarily metabolized into hydroxylated and demethylated derivatives, which are further processed by hepatic enzymes . These metabolic pathways influence the bioavailability and clearance of this compound, affecting its overall pharmacokinetic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It exhibits high lipid solubility, allowing it to cross cellular membranes and accumulate in various tissues . In the blood, this compound is associated with erythrocytes, leukocytes, and plasma lipoproteins . Its distribution is influenced by factors such as protein binding and tissue affinity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with cyclophilin and inhibits calcineurin . This localization is facilitated by its hydrophobic nature and the presence of targeting signals that direct it to specific cellular compartments . Post-translational modifications, such as N-methylation, may also play a role in its subcellular distribution and activity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isocyclosporin A involves the modification of Cyclosporin A, which is a cyclic polypeptide composed of 11 amino acids. The modification includes the isomerization of the peptide bond between the first and second amino acids, resulting in the formation of Isocyclosporin A.", "Starting Materials": [ "Cyclosporin A", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "N,N-Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "2,4,6-Trichlorobenzoyl chloride", "Pyridine" ], "Reaction": [ "Cyclosporin A is dissolved in methanol and treated with hydrochloric acid to cleave the cyclic peptide bond.", "The resulting linear peptide is then isomerized by treatment with sodium hydroxide in methanol to form Isocyclosporin A.", "Isocyclosporin A is purified by extraction with ethyl acetate and recrystallization from N,N-dimethylformamide.", "The side chain of Isocyclosporin A is then modified by treatment with 2,4,6-trichlorobenzoyl chloride in the presence of N,N'-dicyclohexylcarbodiimide and diisopropylethylamine.", "The resulting product is then treated with pyridine to remove the protecting group, yielding the final product of Isocyclosporin A." ] } | |
CAS番号 |
59865-16-6 |
分子式 |
C62H111N11O12 |
分子量 |
1202.6 g/mol |
IUPAC名 |
30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)/b27-25- |
InChIキー |
QEKLELUAISGHEL-RFBIWTDZSA-N |
異性体SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
正規SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
外観 |
Solid powder |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Isocyclosporin A; Isocyclosporin-A; IsocyclosporinA. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B1672167.png)